

An In-depth Technical Guide to the Synthesis of N-pivaloyl-4-bromoindole

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Compound of Interest

Compound Name: *N-Pivaloyl-4-bromoindole*

Cat. No.: *B15334584*

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This document provides a comprehensive technical overview of the synthesis of **N-pivaloyl-4-bromoindole** from 4-bromoindole. This transformation is a crucial step in various synthetic pathways, particularly in the development of novel pharmaceutical agents, where the pivaloyl group serves as a robust protecting group for the indole nitrogen. This guide details the experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction workflow.

Introduction

The N-acylation of indoles is a fundamental transformation in organic synthesis. The pivaloyl group, due to its steric bulk, offers effective protection of the indole nitrogen, preventing undesired side reactions and directing subsequent functionalization to other positions of the indole ring. The synthesis of **N-pivaloyl-4-bromoindole** provides a stable intermediate for further elaboration, making it a valuable building block in medicinal chemistry and materials science.

Reaction Scheme

The synthesis proceeds via the N-acylation of 4-bromoindole with pivaloyl chloride in the presence of a base. The general reaction is depicted below:

Caption: General reaction scheme for the synthesis of **N-pivaloyl-4-bromoindole**.

Experimental Protocol

This protocol is based on established methods for the N-acylation of indoles.

Materials:

- 4-Bromoindole (C_8H_6BrN)
- Pivaloyl chloride (C_5H_9ClO)
- Triethylamine (Et_3N)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** To a solution of 4-bromoindole (1.0 eq) in anhydrous dichloromethane (CH_2Cl_2) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
- **Addition of Acylating Agent:** Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred reaction mixture at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the

starting material is consumed.

- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **N-pivaloyl-4-bromoindole** as a solid.

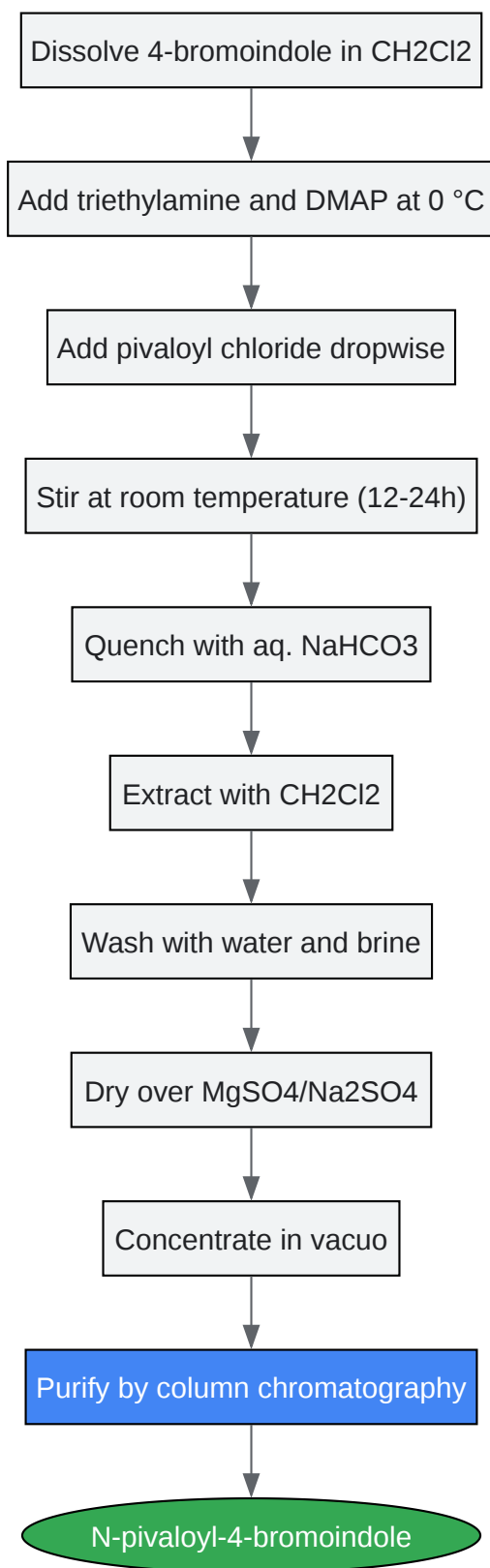
Data Presentation

The following table summarizes the key quantitative data for the synthesis of **N-pivaloyl-4-bromoindole**.

Parameter	Value
Reactants	
4-Bromoindole	1.0 equivalent
Pivaloyl Chloride	1.2 equivalents
Triethylamine	1.5 equivalents
4-(Dimethylamino)pyridine	0.1 equivalent
Solvent	Dichloromethane (CH ₂ Cl ₂)
Reaction Temperature	0 °C to room temperature
Reaction Time	12-24 hours
Product Yield	Up to 97%
Melting Point	61-63 °C[1]
Molecular Formula	C ₁₃ H ₁₄ BrNO[2]
CAS Number	1196981-04-0[2][3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **N-pivaloyl-4-bromoindole**.



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